molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5

2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid

Cat. No.: B2989930
CAS No.: 1707602-52-5
M. Wt: 349.427
InChI Key: DQCUAMNNWOSGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid (CAS Ref: 10-F096570, ) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative functionalized with a 3-methoxyphenyl substituent and an acetic acid side chain. The Boc group enhances solubility and stability during synthetic processes, while the 3-methoxyphenyl moiety introduces steric and electronic effects critical for interactions in pharmaceutical applications. This compound serves as a versatile building block in drug discovery, particularly for synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules. Its molecular weight is approximately 349.42 g/mol (inferred from analogs in ), and it is characterized by NMR and MS for structural validation ().

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCUAMNNWOSGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:

  • Starting Material: : 4-(3-methoxyphenyl)piperidine.

  • Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.

  • Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.

Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.

  • Reduction: : Selective reduction of certain parts of the molecule can modify its properties.

  • Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Nucleophilic substitution reactions often use reagents like sodium hydride.

Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.

Scientific Research Applications

This compound has multiple scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Its derivatives are studied for their potential as enzyme inhibitors.

  • Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.

  • Industry: : Utilized in the synthesis of complex molecules for drug development.

Mechanism of Action

The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent effects, physicochemical properties, and synthetic yields:

Compound Substituent(s) Molecular Weight (g/mol) pKa (Predicted) Synthetic Yield Key Applications References
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid (Target) 3-Methoxyphenyl 349.42 ~4.66 Not reported Pharmaceutical intermediates
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 2-Methoxyphenyl 349.42 4.66 Not reported Structural isomer studies
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid 4-Trifluoromethylphenyl 357.34 ~3.8* 39% (Analog 9c) Enhanced metabolic stability
2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid 4-Hydroxyl 259.30 ~4.2 Not reported Polar intermediates, prodrugs
2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid 4-Methyl 279.28 Not reported Not reported Lipophilicity optimization
{2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-Methyl-1,3-thiazol-4-yl}acetic acid Thiazole ring 340.44 Not reported Not reported Heterocyclic drug candidates

*Estimated based on trifluoromethyl’s electron-withdrawing nature.

Key Findings:

Substituent Position Effects :

  • The 3-methoxyphenyl substituent (target compound) offers a balance of steric bulk and electron-donating capacity, favoring interactions with hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase inhibitors, inferred from ).
  • The 2-methoxyphenyl isomer () may exhibit reduced bioavailability due to steric hindrance near the methoxy group.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-trifluoromethylphenyl analog () shows lower pKa (~3.8) compared to the target compound (~4.66), enhancing solubility in acidic environments but reducing cell membrane permeability .
  • Hydroxyl and methyl substituents () modulate polarity and lipophilicity, impacting blood-brain barrier penetration .

Synthetic Challenges :

  • Yields for para-substituted analogs (e.g., 39% for 9c in ) are lower than meta/ortho derivatives due to steric and electronic factors during aryl substitution reactions .
  • Thiazole-containing analogs () require specialized coupling reagents, increasing synthesis complexity.

Biological Relevance :

  • The Boc group in all analogs protects the piperidine nitrogen, enabling selective deprotection for downstream functionalization ().
  • The acetic acid side chain facilitates conjugation with amines or alcohols, critical for prodrug development ().

Research Implications

  • Drug Design : The target compound’s 3-methoxyphenyl group is optimal for balancing potency and solubility in CNS-targeted therapies.
  • Synthetic Optimization : Microwave-assisted synthesis () or flow chemistry may improve yields for low-efficiency analogs like the trifluoromethyl derivative.
  • Safety : Analogous compounds (e.g., ) exhibit oral toxicity (H302) and skin irritation (H315), warranting strict handling protocols for the target compound.

Biological Activity

2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

The compound has the following structural characteristics:

  • Molecular Formula : C₁₈H₂₅NO₄
  • CAS Number : 1158750-63-0
  • Molecular Weight : 325.39 g/mol
  • Melting Point : 164-170 °C

Research indicates that this compound acts primarily through interactions with G protein-coupled receptors (GPCRs) and may influence cellular signaling pathways. GPCRs play a crucial role in various physiological processes, and their modulation can lead to significant therapeutic effects .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including breast cancer cells. In particular, it has shown increased activity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potential as an anticancer agent .

Mechanistic Insights

The compound's mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is essential for the stability and function of many oncogenic proteins. By disrupting this interaction, the compound can induce apoptosis in cancer cells .

Research Findings

StudyFindings
Demonstrated increased antiproliferative activity in breast cancer cell lines.
Discussed the role of GPCR signaling in mediating biological responses influenced by similar compounds.
Reported on the structural properties and potential applications in drug design.

Case Studies

  • Breast Cancer Treatment : In a recent study involving MDA-MB-231 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study suggested that this effect is mediated through Hsp90 inhibition, leading to the destabilization of multiple client proteins involved in tumor progression.
  • Targeted Protein Degradation : The compound has been explored as a semi-flexible linker in PROTAC (proteolysis-targeting chimera) development, which is a novel approach for targeted protein degradation. This application highlights its versatility and potential for enhancing drug-like properties through structural modifications .

Q & A

Basic Research Questions

Q. How is 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid synthesized, and what are the critical reaction conditions?

  • Methodology : Multi-step synthesis typically involves:

Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .

Substitution : Coupling of 3-methoxyphenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Acetic acid functionalization : Alkylation or carboxylation at the 4-position of the piperidine ring .

  • Critical conditions : Use of anhydrous solvents (e.g., THF, DMF), inert atmosphere (N₂/Ar), and controlled temperatures (40–100°C for coupling reactions) .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons), aromatic protons (δ 6.5–7.5 ppm), and acetic acid protons (δ 2.3–2.6 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₈NO₅: ~362.20) .
  • X-ray crystallography : Resolve piperidine ring conformation and substituent spatial arrangement (if crystals are obtainable) .

Q. What are the stability and storage recommendations for this compound?

  • Methodology :

  • Stability : Stable under inert conditions (dry, -20°C). Avoid prolonged exposure to moisture or acidic/basic environments to prevent Boc deprotection .
  • Decomposition risks : Thermal degradation above 160°C may release toxic gases (e.g., CO₂ from Boc group) .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers .
  • Salt formation : Convert the acetic acid moiety to sodium/potassium salts for improved aqueous solubility .
  • LogP analysis : Estimate hydrophobicity (predicted LogP ~2.8) to optimize solvent selection .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog synthesis : Modify the 3-methoxyphenyl group (e.g., replace with halogenated or heteroaromatic rings) .
  • Biological assays : Test against target enzymes (e.g., phosphatases, kinases) using fluorescence polarization or calorimetry .
  • Crystallographic docking : Use SMILES/InChI descriptors (e.g., Canonical SMILES from PubChem) for molecular docking simulations .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodology :

  • In silico tools : Apply QSAR models (e.g., ADMET Predictor™) to estimate hepatic clearance or CYP450 interactions .
  • Metabolite prediction : Use software like GLORY or MetaSite to identify potential oxidation sites (e.g., demethylation of the 3-methoxy group) .

Q. What are the critical considerations for scaling up synthesis?

  • Methodology :

  • Catalyst recovery : Optimize palladium catalyst recycling (e.g., XPhos ligand systems) to reduce costs .
  • Purification : Replace column chromatography with recrystallization or pH-dependent extraction .
  • Safety protocols : Mitigate risks from exothermic reactions (e.g., controlled addition of reagents) .

Q. How can forced degradation studies identify decomposition products?

  • Methodology :

  • Stress conditions : Expose to heat (80°C), UV light, or acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • LC-MS/MS analysis : Monitor degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.